molecular formula C30H28BrN3O7S B2507873 3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 688059-60-1

3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2507873
CAS No.: 688059-60-1
M. Wt: 654.53
InChI Key: JCADEUOIBHEQMM-UHFFFAOYSA-N
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Description

3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with bromophenyl, dioxolo, and dimethoxyphenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromophenyl and dioxolo groups through nucleophilic substitution and cyclization reactions. The final step involves the coupling of the dimethoxyphenyl group using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the bromophenyl and dioxolo groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its quinazolinone core is known for its biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities, which can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core may inhibit certain enzymes or receptors, leading to a biological response. The bromophenyl and dioxolo groups may enhance the compound’s binding affinity and selectivity, while the dimethoxyphenyl group may modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.

    Bromophenyl Compounds: Molecules like 4-bromophenylacetic acid, which contain the bromophenyl group and are used in various chemical applications.

    Dimethoxyphenyl Compounds: Compounds such as 3,4-dimethoxyphenethylamine, which have similar structural features and are studied for their pharmacological effects.

Uniqueness

What sets 3-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BrN3O7S/c1-38-24-8-3-18(13-25(24)39-2)9-11-32-28(36)10-12-34-29(37)21-14-26-27(41-17-40-26)15-22(21)33-30(34)42-16-23(35)19-4-6-20(31)7-5-19/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCADEUOIBHEQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Br)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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